NE58018

Bone resorption FPPS inhibition Bisphosphonate SAR

NE58018 is the compendial reference standard for Risedronate purity analysis, designated as USP Related Compound A and EP Impurity B. This 2-pyridinyl regioisomer exhibits distinct FPPS inhibition kinetics (Ki=14 nM) compared to risedronate and alendronate, with a pronounced time-dependent shift (Ki_initial=59.3 nM → Ki_final=0.74 nM). Essential for method validation, system suitability testing, and SAR studies. Offers multi-traceability to USP, EP, and BP primary standards.

Molecular Formula C7H11NO7P2
Molecular Weight 283.11 g/mol
CAS No. 105462-23-5
Cat. No. B1677988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNE58018
CAS105462-23-5
SynonymsNE58018;  NE 58018;  NE-58018.
Molecular FormulaC7H11NO7P2
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15)
InChIKeyXXNASZAYANFLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NE58018 (CAS 105462-23-5) for Osteoclast and Bone Resorption Research


NE58018 (CAS 105462-23-5) is a nitrogen-containing bisphosphonate (N-BP) that functions as an inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway essential for osteoclast function [1]. It is formally known as (1-hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid) and is recognized as a regioisomer of the clinically approved drug risedronate (2-pyridinyl vs. 3-pyridinyl substitution) [2]. This structural variation yields a compound with distinct enzyme inhibition kinetics that differentiate it from its therapeutic analog, making NE58018 a critical comparator in studies of N-BP structure-activity relationships (SAR) and a reference standard for risedronate purity analysis .

Why NE58018 (CAS 105462-23-5) Is Not Interchangeable with Clinical N-BPs


Although NE58018 shares the bisphosphonate backbone and FPPS inhibition mechanism with clinical N-BPs like alendronate and risedronate, substitution is not scientifically valid due to fundamental differences in molecular target engagement and resulting downstream cellular effects. NE58018 is a regioisomer of risedronate with the pyridinyl nitrogen positioned at the ortho (2-pyridinyl) rather than meta (3-pyridinyl) position relative to the bridging methylene group, a subtle change that profoundly alters FPPS binding mode and inhibition kinetics [1]. Critically, N-BPs exhibit time-dependent inhibition profiles where the initial (Ki_initial) and final (Ki_final) inhibition constants diverge significantly, and these kinetics are highly sensitive to structural modifications of the R2 side chain. NE58018 displays a characteristic time-dependent shift in Ki that is distinct from both risedronate and alendronate, meaning that equimolar concentrations in vitro will produce different pharmacodynamic outcomes [2]. Furthermore, N-BPs with different side chain geometries exhibit variable selectivity for FPPS versus related prenyl synthases (e.g., GGPP synthase) and produce distinct patterns of downstream effects on osteoclast apoptosis and protein prenylation [3]. Therefore, experiments designed to probe SAR or to validate risedronate mechanism of action cannot substitute generic alendronate or clinical risedronate for NE58018 without invalidating the scientific conclusions.

Quantitative Differentiation of NE58018 (105462-23-5): Evidence for Scientific Selection


FPPS Enzyme Inhibition Kinetics of NE58018 Compared to Risedronate and Alendronate

In a head-to-head study of recombinant human FPPS using [14C]-IPP as radioligand, NE58018 demonstrated a Ki of 14 nM, which is approximately 6.8-fold lower potency than risedronate (Ki = 2.05 nM) but approximately 33-fold higher potency than alendronate (Ki = 460 nM) [1]. Notably, NE58018 exhibits pronounced time-dependent inhibition, with an initial Ki of 59.3 nM and a final Ki of 0.74 nM after 10-minute pre-incubation, a ~80-fold enhancement in apparent affinity that is mechanistically distinct from the time-dependent profiles of both risedronate and alendronate [2].

Bone resorption FPPS inhibition Bisphosphonate SAR Enzyme kinetics Osteoporosis research

Comparative FPPS Inhibition of NE58018 Versus Ortho-Risedronate Analogs NE58022 and NE58025

Within a series of ortho-pyridinyl (risedronate-related) N-BP analogs evaluated against wild-type human FPPS, NE58018 (Ki = 58.9 ± 3.6 nM) exhibited substantially higher potency than the structurally related compounds NE58022 (Ki = 365.0 ± 15.9 nM) and NE58025-1R6S (Ki = 710.9 ± 35.8 nM) [1]. The 6.2-fold and 12.1-fold differences in Ki translate to significantly distinct biological activity profiles in downstream osteoclast assays [1].

FPPS Bisphosphonate analogs Enzyme inhibition SAR Osteoclast

NE58018 as a Regioisomeric Control: Differential Bone Matrix Binding Affinity

The 2-pyridinyl (ortho) regioisomer NE58018, in contrast to the 3-pyridinyl (meta) clinical drug risedronate, exhibits altered bone matrix binding characteristics. Risedronate has been shown to have lower bone binding affinity than alendronate (Kd values: risedronate ~1.2 mM vs. alendronate ~0.2 mM for hydroxyapatite), which contributes to its relatively rapid offset of action [1]. As an ortho-isomer, NE58018 possesses a distinct spatial orientation of the nitrogen atom that alters the molecule's electrostatic surface and chelation geometry with calcium ions in hydroxyapatite, likely modifying its bone-seeking and retention properties [2].

Bone matrix binding Bisphosphonate Hydroxyapatite affinity Risedronate Pharmacokinetics

Differential Effects on Mutant FPPS Enzymes: T201A Substitution

The T201A mutation in FPPS is a known mechanism of altered sensitivity to N-BPs. NE58018 maintains near-wild-type potency against the T201A mutant (Ki = 50.9 ± 5.0 nM), representing only a 1.16-fold reduction in potency compared to wild-type (Ki = 58.9 ± 3.6 nM) [1]. In contrast, NE58025 (1R6S) shows a 3.7-fold loss of potency (WT Ki = 710.9 nM vs. T201A Ki = 192.0 nM), while the stereoisomer NE58025 (1S6R) exhibits a 1.8-fold reduction [1].

FPPS mutant T201A Bisphosphonate resistance Enzyme kinetics Drug resistance

NE58018 as a USP/EP Reference Standard: Defined Purity and Traceability

NE58018 is officially recognized as 'Risedronate Related Compound A' by the United States Pharmacopeia (USP) and as 'Risedronate Impurity B' by the European Pharmacopoeia (EP) . It is supplied as a pharmaceutical secondary standard with multi-traceability to USP, EP, and BP primary standards and is specified for use in quality control tests and assays including Risedronate Sodium, Risedronate Sodium Tablets, and Risedronate Sodium Delayed-Release Tablets monographs .

Reference standard Quality control Risedronate impurity Pharmaceutical analysis Method validation

Time-Dependent FPPS Inhibition Profile Distinct from Clinical N-BPs

NE58018 exhibits a pronounced time-dependent inhibition profile of human FPPS, with an initial Ki of 59.3 nM transitioning to a final Ki of 0.74 nM after 10-minute pre-incubation with enzyme, representing an ~80-fold enhancement in apparent inhibitory potency [1]. This slow-binding behavior is characteristic of N-BPs but the magnitude of the time-dependent shift and the absolute Ki values differ between compounds: risedronate shows a smaller initial-to-final ratio, and zoledronate demonstrates a distinct kinetic signature [2].

Time-dependent inhibition FPPS Bisphosphonate mechanism Slow-binding inhibitor Enzyme kinetics

Defined Research and Quality Applications for NE58018 (CAS 105462-23-5)


SAR Studies and Calibration of N-BP Potency Gradients in FPPS Enzyme Assays

With a Ki of 14 nM, NE58018 occupies a critical intermediate position in the N-BP potency spectrum—33-fold more potent than alendronate (IC50 = 460 nM) but 6.8-fold less potent than risedronate (Ki = 2.05 nM) [1]. This graded potency makes NE58018 an essential calibration standard for constructing dose-response curves across a compound series, enabling precise quantification of relative FPPS inhibition without the confounding effects of extreme potency (which may saturate assays) or insufficient activity (which may fail to achieve full inhibition).

Investigating Time-Dependent FPPS Inhibition and Slow-Binding Enzyme Kinetics

The pronounced ~80-fold enhancement in apparent FPPS inhibitory potency following 10-minute enzyme pre-incubation (Ki_initial = 59.3 nM → Ki_final = 0.74 nM) makes NE58018 a valuable tool for mechanistic studies of slow-binding inhibition [1]. Unlike risedronate, which has a smaller initial-to-final Ki ratio, NE58018 provides a more pronounced time-dependent signal that is useful for dissecting the conformational changes and active-site interactions underlying the slow-binding mechanism of N-BPs [2].

Quality Control and Impurity Profiling for Risedronate Drug Substance and Drug Product

NE58018 is designated as Risedronate Related Compound A (USP) and Risedronate Impurity B (EP), making it an official compendial reference standard for pharmaceutical analysis [1]. QC laboratories should utilize NE58018 for method validation, system suitability testing, and quantitation of this specific regioisomeric impurity in risedronate sodium API, tablets, and delayed-release formulations. Its multi-traceability to USP, EP, and BP primary standards ensures regulatory compliance and data comparability across global pharmacopoeial requirements [2].

Probing Active-Site Interactions and Resistance Mechanisms Using Mutant FPPS Enzymes

The differential sensitivity of N-BP analogs to FPPS active-site mutations (e.g., T201A) is critical for understanding drug-target interactions and potential resistance mechanisms. NE58018 retains ≥86% of its wild-type inhibitory potency against the T201A mutant (Ki = 50.9 nM vs. 58.9 nM for WT), whereas structurally related compounds like NE58025 (1R6S) lose >70% of their activity [1]. This makes NE58018 a useful comparator for experiments designed to map the structural determinants of N-BP binding and to investigate how specific side-chain modifications influence interaction with key active-site residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for NE58018

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.